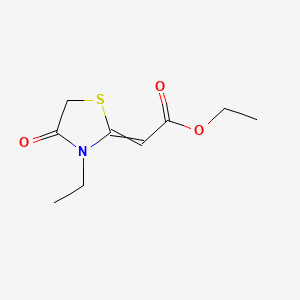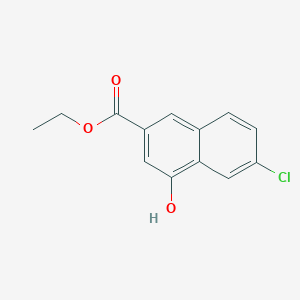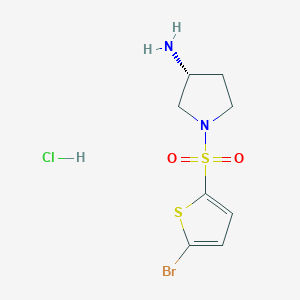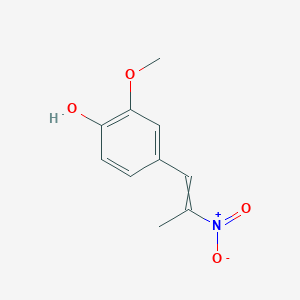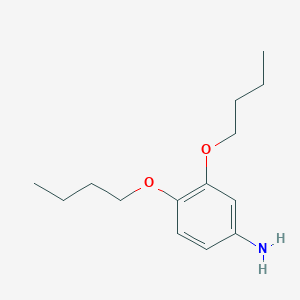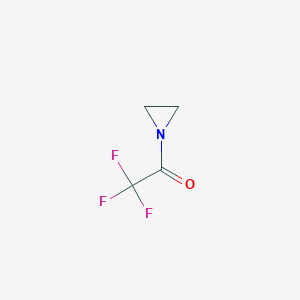![molecular formula C17H22ClNO2 B13959644 Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13959644.png)
Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 7-(chloromethyl)-2-azaspiro[44]nonane-2-carboxylate is a spirocyclic compound characterized by a unique structure where a benzyl group is attached to a spirocyclic nonane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate typically involves the reaction of a benzyl halide with a spirocyclic amine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and can be scaled up efficiently. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of impurities.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic ring or the benzyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the spirocyclic structure play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Uniqueness
Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate is unique due to the presence of the benzyl group and the chloromethyl functionality, which provide additional sites for chemical modification. This allows for the creation of a diverse range of derivatives with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C17H22ClNO2 |
|---|---|
Peso molecular |
307.8 g/mol |
Nombre IUPAC |
benzyl 8-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C17H22ClNO2/c18-11-15-6-7-17(10-15)8-9-19(13-17)16(20)21-12-14-4-2-1-3-5-14/h1-5,15H,6-13H2 |
Clave InChI |
SRKWCWUFGKBACM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCN(C2)C(=O)OCC3=CC=CC=C3)CC1CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


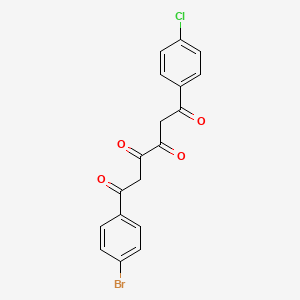
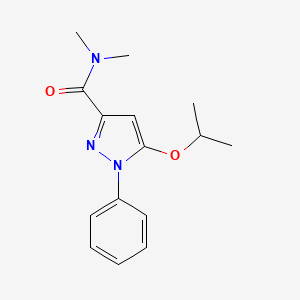
![1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B13959572.png)
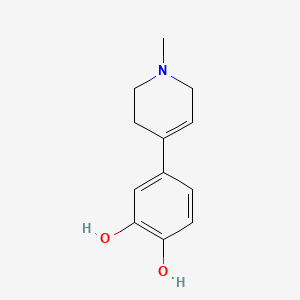
![[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13959591.png)
![Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate](/img/structure/B13959597.png)
